Antileishmanial agent-6

Leishmania donovani Potency Structure-Activity Relationship

Antileishmanial agent-6 (8m) is a sub-micromolar reference standard for Leishmania donovani assays, offering a 6–10× potency advantage over miltefosine. Its hydrazine-pyrazole dihydrobenzofuran core enables precise benchmarking between clinical leads. Ideal for SAR optimization campaigns targeting metabolic stability improvements. Procure racemic material for reproducible in vitro studies.

Molecular Formula C24H26O8
Molecular Weight 442.5 g/mol
Cat. No. B12399257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-6
Molecular FormulaC24H26O8
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=CC1=CC2=C(C(=C1)O)OC(C2C(=O)OC(C)C)C3=CC(=C(C=C3)O)O
InChIInChI=1S/C24H26O8/c1-12(2)30-20(28)8-5-14-9-16-21(24(29)31-13(3)4)22(32-23(16)19(27)10-14)15-6-7-17(25)18(26)11-15/h5-13,21-22,25-27H,1-4H3/b8-5+
InChIKeyOWCLAOWXZNPBOW-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-6 (Compound 8m): High-Potency trans-2-Phenyl-2,3-dihydrobenzofuran for Leishmania donovani Research


Antileishmanial agent-6 (compound 8m, C24H26O8, MW 442.46) is a synthetic trans-2-phenyl-2,3-dihydrobenzofuran derivative that demonstrates potent and selective in vitro activity against Leishmania donovani, the causative agent of visceral leishmaniasis [1]. It exhibits an IC50 of 0.54 μM against L. donovani promastigotes and a cytotoxicity CC50 of 10.2 μM against mammalian L-6 cells, yielding a selectivity index of 18.9 [1].

Why Antileishmanial Agent-6 Cannot Be Replaced by Generic In-Class Analogs


Antileishmanial agent-6 belongs to a structurally distinct class of trans-2-phenyl-2,3-dihydrobenzofurans, where subtle modifications to the substitution pattern profoundly alter both potency and selectivity. Within the same series, compound 8m (agent-6) demonstrates a 12.8-fold improvement in potency and a 2.3-fold higher selectivity index compared to compound 23 (agent-7), highlighting that simple analog interchange is not supported by structure-activity data [1]. Furthermore, its high metabolic clearance distinguishes it from more stable but less potent in-class compounds, underscoring the need for compound-specific selection in drug discovery programs [1].

Antileishmanial Agent-6: Quantitative Differentiation Against Close Analogs and Reference Drugs


Superior Potency Against L. donovani Relative to In-Class Analog Antileishmanial Agent-7

Antileishmanial agent-6 (8m) is 12.8-fold more potent against L. donovani promastigotes compared to its close structural analog antileishmanial agent-7 (compound 23) [1].

Leishmania donovani Potency Structure-Activity Relationship

Enhanced Therapeutic Index Compared to Alternative Chemotype Antiparasitic Agent-6

Antileishmanial agent-6 exhibits a 5.4-fold higher selectivity index (SI = 18.9) relative to antiparasitic agent-6 (compound 5b, SI = 3.5), reflecting substantially reduced mammalian cytotoxicity relative to its antileishmanial potency [1].

Selectivity Index Cytotoxicity Therapeutic Window

Potency Within an Order of Magnitude of Amphotericin B but with a Distinct Safety Profile

Antileishmanial agent-6 (IC50 0.54 μM) is 9-fold less potent than amphotericin B (IC50 0.060 μM) against L. donovani, but this moderate potency reduction is offset by a substantially different cytotoxicity and toxicity profile that may favor its use in combination or as a chemical probe [1][2].

Benchmarking Reference Drug Amphotericin B

High Intrinsic Metabolic Clearance: A Critical Differentiator for In Vivo Experimental Design

Antileishmanial agent-6 exhibits high intrinsic clearance in vitro, a key pharmacokinetic limitation that distinguishes it from more metabolically stable analogs within the dihydrobenzofuran series [1]. This property necessitates specific formulation or dosing strategies for any in vivo studies.

Metabolic Stability Clearance Pharmacokinetics

Chirality-Independent Activity Simplifies Analytical and Formulation Requirements

Chiral separation and biological evaluation of the enantiomers of antileishmanial agent-6 revealed no effect of chirality on antileishmanial activity or cytotoxicity [1]. This contrasts with many chiral drug candidates where enantiomers exhibit divergent pharmacology.

Chirality Enantiomers Analytical Characterization

Potency Advantage Over Miltefosine in Direct Comparative In Vitro Assays

Antileishmanial agent-6 (IC50 0.54 μM) is approximately 6.9-fold more potent than miltefosine (mean IC50 3.74 μM) against L. donovani promastigotes, based on cross-study comparison [1][2].

Miltefosine Oral Drug Potency Comparison

Optimal Research Applications for Antileishmanial Agent-6 Based on Quantitative Differentiation


Lead Identification and SAR Studies in Visceral Leishmaniasis Drug Discovery

Antileishmanial agent-6 serves as a high-potency starting point for hit-to-lead campaigns targeting L. donovani. Its 0.54 μM IC50 and 18.9 selectivity index provide a strong baseline for medicinal chemistry optimization, while its well-characterized SAR within the dihydrobenzofuran class enables rational analog design [1].

In Vitro Mechanism-of-Action and Target Deconvolution Studies

Given its potent and selective activity against L. donovani, antileishmanial agent-6 is suitable for target identification studies. The lack of chirality-dependent activity simplifies interpretation of binding data, and its defined cytotoxicity window (CC50 10.2 μM) allows for clear distinction between parasite-specific and host-toxic effects [1].

Formulation and Prodrug Development Due to High Metabolic Clearance

The high intrinsic clearance of antileishmanial agent-6 makes it an ideal candidate for formulation studies (e.g., nanoemulsions, liposomes) or prodrug strategies aimed at improving metabolic stability. Researchers procuring this compound should anticipate the need for frequent dosing or advanced delivery systems in any in vivo efficacy models [1].

Comparative Pharmacology and Benchmarking Against Clinical Antileishmanials

Antileishmanial agent-6 offers a defined potency benchmark (0.54 μM) against which novel compounds can be compared. Its activity relative to amphotericin B (9-fold less potent) and miltefosine (6.9-fold more potent) provides a quantifiable reference point for prioritizing new chemical entities in screening cascades [1][2][3].

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